ambiguine H isonitrile
CAS No.:
Cat. No.: VC1907139
Molecular Formula: C26H32N2
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N2 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | (2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-15-(2-methylbut-3-en-2-yl)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
| Standard InChI | InChI=1S/C26H32N2/c1-9-24(3,4)22-21-19-16(12-11-13-18(19)28-22)25(5,6)17-14-15-26(7,10-2)23(27-8)20(17)21/h9-13,17,20,23,28H,1-2,14-15H2,3-7H3/t17-,20-,23+,26-/m0/s1 |
| Standard InChI Key | DBOXZAYTFKDLHJ-CSOFANMDSA-N |
| Isomeric SMILES | C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=C(NC4=CC=CC(=C43)C2(C)C)C(C)(C)C=C)C=C |
| Canonical SMILES | CC1(C2CCC(C(C2C3=C(NC4=CC=CC1=C43)C(C)(C)C=C)[N+]#[C-])(C)C=C)C |
Introduction
Chemical Identity and Structure
Ambiguine H isonitrile is classified as an indole alkaloid with the molecular formula C26H32N2 and a molecular weight of 372.5 g/mol . It belongs to a class of compounds known as ambiguines, which are characterized by their tetracyclic structure featuring an indole moiety and an isonitrile functional group.
Structural Characteristics
The systematic name for ambiguine H isonitrile is (6aS,9R,10R,10aS)-9-ethenyl-10-isocyano-6,6,9-trimethyl-1-(2-methylbut-3-en-2-yl)-2,6,6a,7,8,9,10,10a-octahydronaphtho[1,2,3-cd]indole . This complex nomenclature reflects its intricate molecular architecture, which includes:
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A tetracyclic core structure
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An indole moiety
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An isocyanide functional group
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Multiple stereogenic centers that define its three-dimensional configuration
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A vinyl substituent
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Several methyl groups that contribute to its lipophilicity
The absolute stereochemistry of ambiguine H isonitrile is defined as 6aS,9R,10R,10aS, indicating the spatial orientation of substituents at these specific carbon centers . This stereochemical configuration is crucial for its biological activity and distinguishes it from other members of the ambiguine family.
Physical and Chemical Properties
As an organic heterotetracyclic compound, ambiguine H isonitrile possesses distinctive physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H32N2 |
| Molecular Weight | 372.5 g/mol |
| Chemical Class | Indole alkaloid, Isocyanide |
| Structure Type | Organic heterotetracyclic compound |
| Creation Date in PubChem | 2007-05-29 |
| Last Modified | 2025-02-22 |
| PubChem CID | 16069590 |
The presence of the isocyanide (-N≡C) functional group is a defining characteristic of ambiguine H isonitrile, contributing significantly to both its reactivity and biological properties . This functional group is relatively uncommon in natural products, making ambiguines particularly interesting from a chemical perspective.
Biological Source and Isolation
Natural Origin
Ambiguine H isonitrile is a secondary metabolite produced by cyanobacteria of the genus Fischerella . These filamentous cyanobacteria are known for producing a diverse array of bioactive compounds, including various indole alkaloids with antimicrobial properties.
Biological Activities
Antimicrobial Properties
Ambiguine H isonitrile has been documented to possess significant antimicrobial activities, functioning as:
While specific data on the antimicrobial spectrum and potency of ambiguine H isonitrile itself is limited in the available search results, studies on related ambiguine compounds provide context for its potential activity profile.
Comparison with Related Ambiguines
Other members of the ambiguine family have demonstrated notable antimicrobial potency. For example:
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Ambiguine K isonitrile showed potent activity against Mycobacterium tuberculosis with an MIC value of 6.6 μM
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Ambiguine M isonitrile exhibited activity against M. tuberculosis with an MIC of 7.5 μM
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Ambiguine A isonitrile demonstrated potent activity against Bacillus anthracis with an MIC of 1.0 μM
These findings suggest that ambiguine H isonitrile may possess similar antimicrobial capabilities, particularly against clinically relevant pathogens.
Structure-Activity Relationships
The biological activity of ambiguine compounds appears to be influenced by their structural features. The isonitrile functional group, in particular, is likely a key contributor to their antimicrobial properties.
Key Structural Features Affecting Activity
Based on analysis of related ambiguines, several structural elements may influence the biological activity of ambiguine H isonitrile:
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The isonitrile functional group: The presence of this group is a characteristic feature of bioactive ambiguines
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Stereochemistry: The specific three-dimensional arrangement of substituents, as defined by the stereogenic centers (6aS,9R,10R,10aS), likely affects molecular recognition and binding to biological targets
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Lipophilicity: The multiple methyl groups and hydrocarbon skeleton contribute to the compound's ability to penetrate cell membranes
Comparison with Other Ambiguine Compounds
Ambiguine H isonitrile is one member of a diverse family of structurally related compounds. The following table compares key properties of ambiguine H isonitrile with other ambiguine compounds mentioned in the search results:
This comparison highlights the structural diversity within the ambiguine family, with variations in oxidation state, presence of chlorine, and additional functional groups.
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